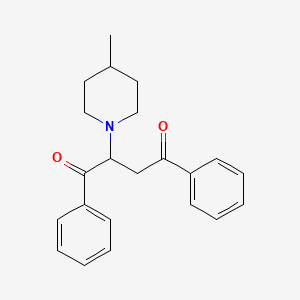![molecular formula C18H25NO3 B14745804 (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol CAS No. 847-85-8](/img/structure/B14745804.png)
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene-3,11-diol is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol typically involves multiple steps, including cyclization reactions and functional group modifications. Specific synthetic routes and reaction conditions are often tailored to achieve the desired stereochemistry and functionalization of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require advanced techniques such as continuous flow chemistry and automated synthesis to meet industrial demands.
化学反応の分析
Types of Reactions
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in the treatment of various diseases, including neurological disorders and cancer.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
類似化合物との比較
Similar Compounds
- (1R,9S,10R)-17-(Cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
- (1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
Uniqueness
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol is unique due to its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
847-85-8 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-9-8-18-7-3-4-13(20)16(18)12(19)10-11-5-6-14(22-2)17(21)15(11)18/h5-6,12-13,16,20-21H,3-4,7-10H2,1-2H3/t12-,13+,16-,18+/m1/s1 |
InChIキー |
GIIFOXPATIOXSA-RGFKIIKPSA-N |
異性体SMILES |
CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
正規SMILES |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)
![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)

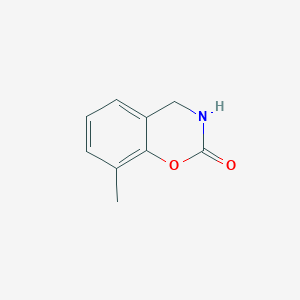
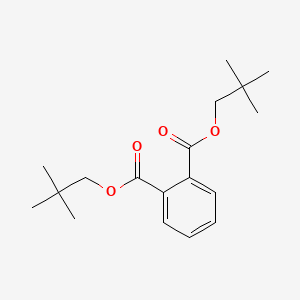
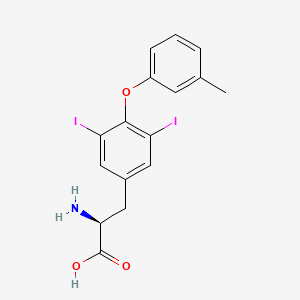
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
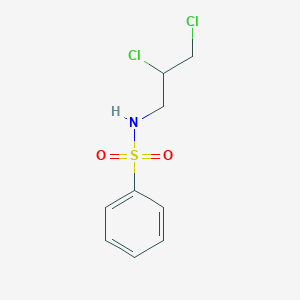
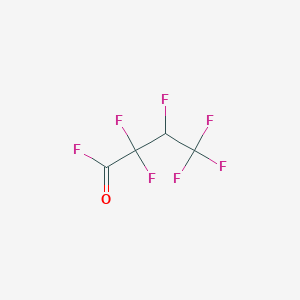
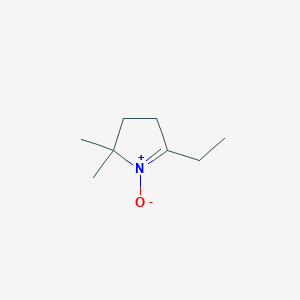
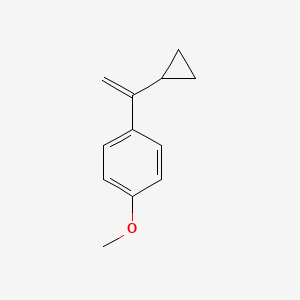
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

